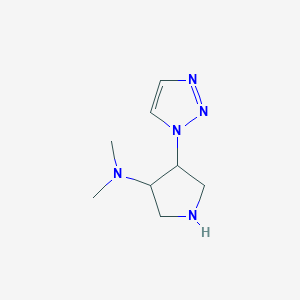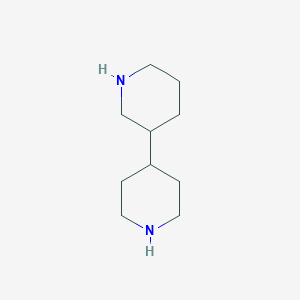
3-(Piperidin-4-YL)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-YL)piperidine: is a heterocyclic organic compound that features two piperidine rings. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-YL)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives. For instance, the hydrogenation of 4-cyanopyridine in the presence of a palladium catalyst can yield 4-aminopiperidine, which can then be further reacted to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or rhodium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Piperidin-4-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the piperidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(Piperidin-4-YL)piperidine is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is a key component in the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and cancer .
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals. Its unique structure makes it valuable in the development of materials with specific properties .
Mécanisme D'action
The mechanism of action of 3-(Piperidin-4-YL)piperidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate their activity .
Comparaison Avec Des Composés Similaires
Piperidine: A simpler structure with one piperidine ring.
4-(Piperidin-4-yl)phenylamine: Contains a piperidine ring attached to a phenyl group.
N-Methylpiperidine: A methylated derivative of piperidine.
Uniqueness: 3-(Piperidin-4-YL)piperidine is unique due to its dual piperidine ring structure, which imparts distinct chemical and biological properties. This dual ring system enhances its ability to interact with multiple molecular targets, making it a versatile compound in drug discovery and industrial applications .
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
3-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C10H20N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h9-12H,1-8H2 |
Clé InChI |
XYHYGLGHYZQJBC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


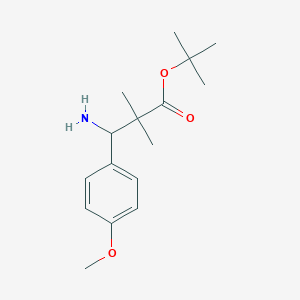
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)
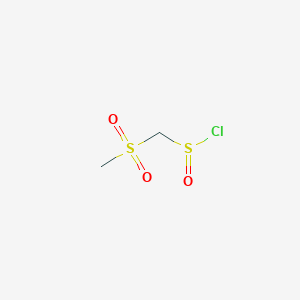
![N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13199748.png)
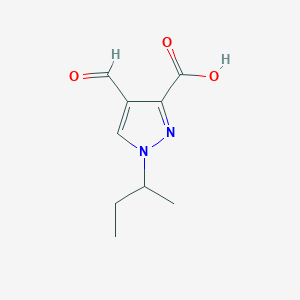
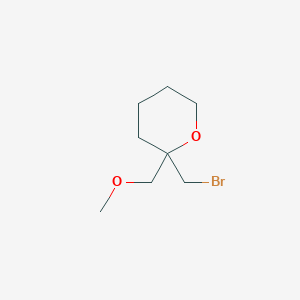

![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199763.png)
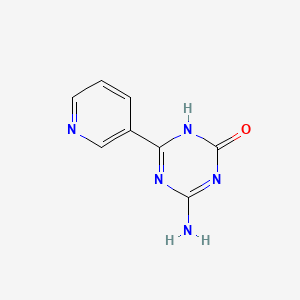
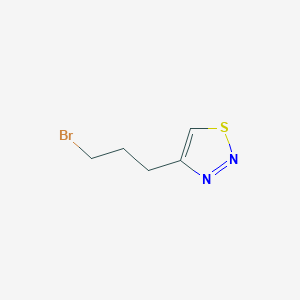
![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
![4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide](/img/structure/B13199790.png)
